molecular formula C8H12N2O B054338 2-(Furan-2-yl)piperazine CAS No. 111760-37-3

2-(Furan-2-yl)piperazine

Cat. No. B054338
Key on ui cas rn: 111760-37-3
M. Wt: 152.19 g/mol
InChI Key: LOKVZWIGUJYFLY-UHFFFAOYSA-N
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Patent
US05210193

Procedure details

A solution of 10.25 g of ethylene diamine in 250 ml of ethanol was added to a solution of 19.53 g of the above aldehyde in 250 ml of ethanol at 0° C. The mixture was stirred at room temperature for 1.5 hours, then recooled to 0° C. and 9.6 g of sodium borohydride added. This mixture was stirred overnight, quenched with water and the ethanol removed. The residue was extracted with dichloromethane, washed with water, dried and the solvent evaporated. The residue was crystallized from hexaneether, giving 13.8 g of 2-(2-furanyl)piperazine.
Quantity
10.25 g
Type
reactant
Reaction Step One
Quantity
19.53 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].O=[C:6]([C:9]1[O:10][CH:11]=[CH:12][CH:13]=1)[CH:7]=O.[BH4-].[Na+]>C(O)C>[O:10]1[CH:11]=[CH:12][CH:13]=[C:9]1[CH:6]1[CH2:7][NH:4][CH2:1][CH2:2][NH:3]1 |f:2.3|

Inputs

Step One
Name
Quantity
10.25 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
19.53 g
Type
reactant
Smiles
O=C(C=O)C=1OC=CC1
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
9.6 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recooled to 0° C.
STIRRING
Type
STIRRING
Details
This mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched with water
CUSTOM
Type
CUSTOM
Details
the ethanol removed
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with dichloromethane
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from hexaneether

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O1C(=CC=C1)C1NCCNC1
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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